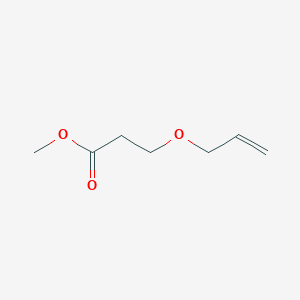
Methyl 3-prop-2-enoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-prop-2-enoxypropanoate is an organic compound with the molecular formula C₇H₁₂O₃. It is an ester formed from the reaction of methanol and 3-prop-2-enoxypropanoic acid. This compound is characterized by its aliphatic ester and ether functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-prop-2-enoxypropanoate can be synthesized through the esterification of 3-prop-2-enoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-prop-2-enoxypropanoic acid+methanolsulfuric acidMethyl 3-prop-2-enoxypropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-prop-2-enoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-prop-2-enoxypropanoic acid.
Reduction: 3-prop-2-enoxypropanol.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-prop-2-enoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester and ether groups.
Mécanisme D'action
The mechanism of action of methyl 3-prop-2-enoxypropanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ether group can participate in various substitution reactions. These reactions are facilitated by the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl propanoate: An ester with a simpler structure, lacking the ether group.
Ethyl 3-prop-2-enoxypropanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.
Uniqueness
Methyl 3-prop-2-enoxypropanoate is unique due to the presence of both ester and ether functional groups, which provide a combination of reactivity and versatility not found in simpler esters or ethers. This dual functionality makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
93639-67-9 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-6-4-7(8)9-2/h3H,1,4-6H2,2H3 |
Clé InChI |
ZAVRODBWULSJSI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
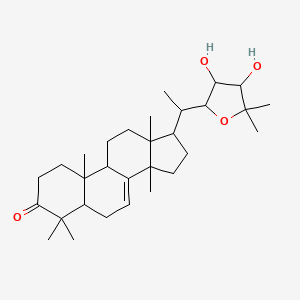
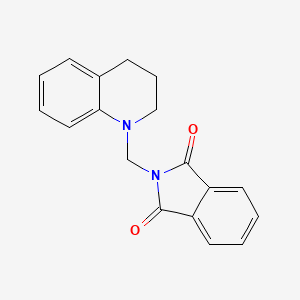
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
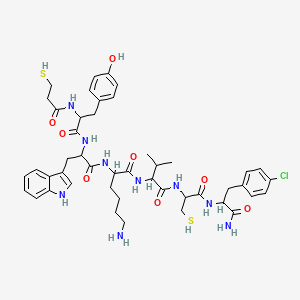
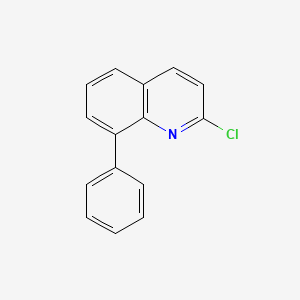
![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)

![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)


